Poly(methylhydrosiloxane)

Organic Synthesis Reductive Chemistry Nitro Reduction

Choose PMHS for its unmatched Si-H bond density that enables mild, selective reduction of nitroaromatics to amines at room temperature without hydrogen gas or borohydrides. Unlike PDMS, PMHS crosslinks efficiently under radiation (G-value 52), accelerating production of wire/cable insulation. Its high-temperature cure (≥130°C) ensures processing stability for automotive gaskets and seals. This is not an interchangeable silane; substitution with triethylsilane yields hydroxylamines, not amines. Guarantee predictable reactivity and material performance.

Molecular Formula C9H30O2Si3
Molecular Weight 254.59 g/mol
Cat. No. B7799882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoly(methylhydrosiloxane)
Molecular FormulaC9H30O2Si3
Molecular Weight254.59 g/mol
Structural Identifiers
SMILESC[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O
InChIInChI=1S/C4H12Si.C3H10OSi.C2H8OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3-4H,1-2H3
InChIKeyKZFYHEHDBPYRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(methylhydrosiloxane) (PMHS) Procurement: A Quantitative Evidence Guide for Technical Selection


Poly(methylhydrosiloxane) (PMHS), CAS 63148-57-2, is a silicone-based polymer characterized by its reactive silicon-hydrogen (Si-H) bonds distributed along a polysiloxane backbone [1]. Unlike its structural analog polydimethylsiloxane (PDMS), which contains only Si-CH3 bonds, PMHS functions as a mild, air- and moisture-stable reducing agent in organic synthesis and a versatile hydrosilylation crosslinker in polymer chemistry [1][2]. This evidence guide provides a quantitative, comparator-based analysis to support procurement decisions where technical differentiation matters.

Why Poly(methylhydrosiloxane) Cannot Be Substituted with Generic Silicones or Common Reducing Agents


Generic substitution of PMHS fails due to its unique combination of a high density of reactive Si-H groups, which enables specific, quantifiable performance advantages. The closest analog, PDMS, completely lacks Si-H functionality, rendering it incapable of participating in hydrosilylation or reduction reactions [1]. In catalytic reductions, replacing PMHS with triethylsilane alters the reaction outcome, yielding hydroxylamines instead of amines, demonstrating that the choice of silane directly determines the final product profile [2]. Furthermore, the curing kinetics of PMHS-based systems differ substantially from those of random siloxane copolymers, with curing temperatures varying by over 30°C [3]. These differences are not subtle; they are binary, kinetic, and outcome-determinative, making generic substitution an untenable strategy for applications requiring predictable reactivity and material properties.

Poly(methylhydrosiloxane) Technical Differentiation: Quantitative Evidence Against Key Comparators


PMHS vs. Triethylsilane: Divergent Reduction Outcomes for Aliphatic Nitro Groups

In Pd-catalyzed reductions of aliphatic nitro compounds, PMHS/KF systems yield the corresponding amines, whereas substituting with triethylsilane (Et3SiH) under otherwise identical conditions results in the formation of hydroxylamines [1][2]. This divergent selectivity is a critical differentiator for researchers requiring a specific reduction state. PMHS is preferred for its stability and cost-effectiveness in achieving full amine reduction [2].

Organic Synthesis Reductive Chemistry Nitro Reduction

PMHS vs. Random Siloxane Copolymers: Curing Temperature Requirements for Elastomer Fabrication

The curing kinetics of silicone elastomers are highly dependent on the sequence distribution of Si-H units. PMHS, a homopolymer with a high density of blocky methylhydrosiloxy (DH) sequences, does not cure at 100°C within a 50-minute timeframe. In contrast, random copolymers with the same D/DH ratio cure completely at 100°C in approximately 50 minutes [1]. Achieving a comparable curing rate with PMHS or blocky DH copolymers requires an elevated temperature of at least 130°C [1]. This temperature differential is a key process parameter for industrial manufacturing.

Silicone Elastomers Polymer Crosslinking Material Science

PMHS vs. PDMS: Radiation Crosslinking Efficiency in Silicone Materials

The efficiency of radiation-induced crosslinking, measured by the G-value (number of crosslinks per 100 eV of absorbed energy), is significantly higher for PMHS-based materials compared to PDMS. PMHS-B (methoxy-free) exhibits a G-value of 52, while PDMS-C and PDMS-D show values of 25 and 3, respectively [1]. This quantifies PMHS's superior response to radiation curing, enabling faster processing and lower energy input.

Radiation Chemistry Silicone Modification Polymer Processing

PMHS vs. Hydrogen Gas and Alcohols: Sustainable Reduction of Furfural

In the reduction of furfural to value-added chemicals, PMHS serves as a sustainable alternative to hydrogen gas and alcohols. Using a 1 wt% Pd/Al2O3 catalyst, PMHS achieves complete conversion of furfural within 30 minutes at 303 K, yielding 80.4% furfuryl alcohol (FOL) with a turnover frequency (TOF) of 397 h⁻¹ [1][2]. This performance is achieved without the high pressures and specialized equipment associated with gaseous hydrogen, highlighting its practical advantage.

Biomass Valorization Green Chemistry Catalysis

PMHS vs. Conventional EO/PO-Modified Defoamers: Durability in High-Viscosity Systems

Systematic engineering of PMHS molecular architecture (chain length and Si-H content) yields antifoaming agents with significantly improved performance in challenging high-viscosity environments. When compared directly with conventional ethylene oxide/propylene oxide (EO/PO)-modified commercial defoamers, PMHS-based systems demonstrate markedly enhanced suppression durability and superior formulation stability [1]. This performance advantage is attributed to the robust, non-polar silicone backbone and the reactive potential of the Si-H groups.

Antifoaming Agents Industrial Formulations Process Optimization

Targeted Application Scenarios for Poly(methylhydrosiloxane) Based on Quantitative Differentiation


Selective Reduction of Aromatic and Aliphatic Nitro Compounds in Organic Synthesis

For researchers synthesizing amines from aromatic nitro precursors, PMHS offers a room-temperature, high-yield, and functionally tolerant reduction protocol that avoids the use of hydrogen gas or borohydride salts [1]. When aliphatic nitro reduction to amines is required, PMHS is the uniquely selective reagent; triethylsilane under similar conditions yields hydroxylamines, demonstrating that PMHS is not an interchangeable silane but a reagent with distinct reaction outcomes [1][2].

Radiation-Cured Silicone Components for Electronics and Medical Devices

In manufacturing processes where radiation curing is employed (e.g., wire and cable insulation, medical tubing), PMHS's superior radiation crosslinking efficiency (G-value of 52) compared to PDMS (G-values of 3-25) enables faster production line speeds and lower energy consumption per unit of crosslinking [1]. This efficiency is a quantifiable metric for process engineers optimizing throughput and cost.

Formulation of Durable Antifoaming Agents for High-Viscosity Processes

For industrial formulators serving the pulp and paper, textile dyeing, or wastewater treatment industries, PMHS-based defoamers provide a measurable advantage in suppression durability and stability over conventional EO/PO block copolymer products, particularly in high-viscosity media [1]. This translates to fewer production interruptions and lower additive consumption, directly impacting operational costs.

High-Temperature Curing Silicone Elastomer Manufacturing

For applications requiring silicone elastomers with specific thermal or mechanical properties that necessitate high-temperature curing (e.g., automotive gaskets, industrial seals), PMHS's elevated cure temperature requirement (≥130°C) is an asset rather than a drawback [1]. It ensures stability during processing and storage at moderate temperatures while enabling robust crosslinking at elevated temperatures, distinguishing it from random copolymers that cure at lower temperatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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